Cas no 937-51-9 (3-Azepan-1-ylpropanenitrile)

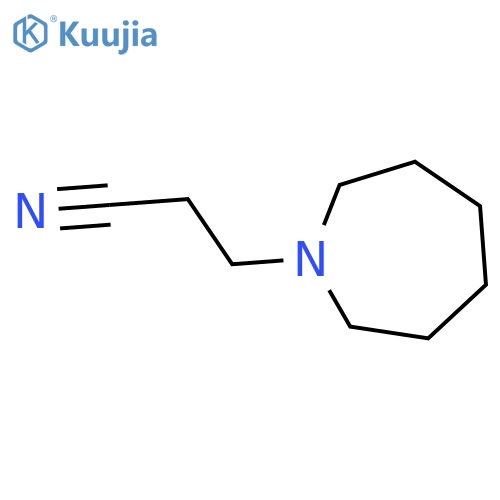

3-Azepan-1-ylpropanenitrile structure

商品名:3-Azepan-1-ylpropanenitrile

3-Azepan-1-ylpropanenitrile 化学的及び物理的性質

名前と識別子

-

- 1H-Azepine-1-propanenitrile,hexahydro-

- 3-(azepan-1-yl)propanenitrile

- 3-Azepan-1-ylpropanenitrile

- 1H-Azepine-1-propionitrile,hexahydro

- 3-azepan-1-yl-propionitrile

- 3-Hexahydroazepin-1-yl-propionitril

- 3-hexahydroazepin-1-yl-propionitrile

- 3-Perhydroazepin-1-ylpropiononitrile

- EINECS 213-330-7

- hexahydro-1H-azepine-1-propionitrile

- 3-(Hexahydro-1H-azepin-1-yl)propionitrile

- 3-(1-azepanyl)propanenitrile

- FT-0613782

- 3-HEXAMETHYLENEIMINOPROPIONITRILE

- 3-(Hexamethyleneimino)propionitrile

- MFCD00014116

- CS-0236846

- NSC-73498

- NSC73498

- 3-(homopiperidin-1-yl)propionitrile

- Propionitrile, 3-(hexahydro-1H-azepin-1-yl)-

- NS00039585

- AS-59898

- SCHEMBL153467

- EN300-173913

- 937-51-9

- NCIOpen2_000542

- DTXSID10239546

- 5-20-04-00037 (Beilstein Handbook Reference)

- 1H-Azepine-1-propionitrile, hexahydro-

- NSC 73498

- AKOS000196808

- 5QS8H4WBL8

- NCIOpen2_000466

- Z53116003

- BRN 0110501

- STL257126

- A12946

- 1H-Azepine-1-propanenitrile, hexahydro-

- ALBB-025786

- DB-057429

-

- MDL: MFCD00014116

- インチ: InChI=1S/C9H16N2/c10-6-5-9-11-7-3-1-2-4-8-11/h1-5,7-9H2

- InChIKey: GDQLRKPUJAWNNP-UHFFFAOYSA-N

- ほほえんだ: C1CCCN(CC1)CCC#N

計算された属性

- せいみつぶんしりょう: 152.13100

- どういたいしつりょう: 152.131

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 137

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 27A^2

- 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

- 密度みつど: 0.935

- ふってん: 126-128°C 12mm

- フラッシュポイント: 108.2°C

- 屈折率: 1.4767

- PSA: 27.03000

- LogP: 1.71398

3-Azepan-1-ylpropanenitrile セキュリティ情報

- 危険物輸送番号:UN 3276

- 危険カテゴリコード: 20/21/22-36/38

- セキュリティの説明: S26-S36/37/39

- RTECS番号:UG2480000

- 危険レベル:6.1

- リスク用語:R20/21/22; R36/38

3-Azepan-1-ylpropanenitrile 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Azepan-1-ylpropanenitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-173913-0.1g |

3-(azepan-1-yl)propanenitrile |

937-51-9 | 95% | 0.1g |

$48.0 | 2023-09-20 | |

| eNovation Chemicals LLC | D767798-250mg |

3-(azepan-1-yl)propanenitrile |

937-51-9 | 95% | 250mg |

$185 | 2024-06-07 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A940849-100mg |

3-(Azepan-1-yl)propanenitrile |

937-51-9 | 95% | 100mg |

¥387.00 | 2022-09-02 | |

| Enamine | EN300-173913-5.0g |

3-(azepan-1-yl)propanenitrile |

937-51-9 | 95% | 5.0g |

$331.0 | 2023-07-09 | |

| TRC | A290345-500mg |

3-Azepan-1-ylpropanenitrile |

937-51-9 | 500mg |

$ 450.00 | 2022-06-08 | ||

| abcr | AB177543-5g |

3-Hexamethyleneiminopropionitrile, 95%; . |

937-51-9 | 95% | 5g |

€877.00 | 2025-02-17 | |

| Enamine | EN300-173913-10g |

3-(azepan-1-yl)propanenitrile |

937-51-9 | 95% | 10g |

$475.0 | 2023-09-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1307516-250mg |

3-(Azepan-1-yl)propanenitrile |

937-51-9 | 97% | 250mg |

¥1485.00 | 2024-04-24 | |

| A2B Chem LLC | AC98317-10g |

3-Azepan-1-ylpropanenitrile |

937-51-9 | 95% | 10g |

$535.00 | 2024-07-18 | |

| Ambeed | A173426-1g |

3-(Azepan-1-yl)propanenitrile |

937-51-9 | 97% | 1g |

$201.0 | 2024-04-16 |

3-Azepan-1-ylpropanenitrile 関連文献

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

5. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

937-51-9 (3-Azepan-1-ylpropanenitrile) 関連製品

- 91564-96-4(3-(Nonylamino)propionitrile)

- 3088-41-3(3-Piperidin-1-ylpropanenitrile)

- 29504-89-0(3-(Octylamino)propionitrile)

- 55490-85-2(3-(Hexylamino)propionitrile)

- 25726-99-2(b-Di-N-Butylaminopropionitrile)

- 3194-43-2(4-Hexamethyleneiminobutyronitrile)

- 36341-65-8(Propanenitrile,3-(hexadecylamino)-)

- 4763-40-0(3-(Dodecylamino)propionitrile)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:937-51-9)3-Azepan-1-ylpropanenitrile

清らかである:99%

はかる:1g

価格 ($):181.0